molecular formula C23H23F2N5O2 B11246066 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B11246066
M. Wt: 439.5 g/mol
InChI Key: RZVBMJPJTKVKMT-UHFFFAOYSA-N
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Description

2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a pyrimidine core, and multiple functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2,6-difluorobenzoyl chloride under basic conditions to form 4-(2,6-difluorobenzoyl)piperazine.

    Pyrimidine Core Construction: The next step involves the construction of the pyrimidine core. This can be achieved by reacting 4-methoxyphenylamine with a suitable pyrimidine precursor under acidic or basic conditions.

    Coupling Reaction: The final step is the coupling of the piperazine derivative with the pyrimidine core. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: To enhance efficiency and scalability, continuous flow reactors may be used.

    Purification: High-performance liquid chromatography (HPLC) or recrystallization techniques are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the development of new biochemical assays.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-bromophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
  • 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Uniqueness

Compared to similar compounds, 2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to the presence of the difluorobenzoyl group. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. Additionally, the combination of the piperazine and pyrimidine moieties provides a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C23H23F2N5O2

Molecular Weight

439.5 g/mol

IUPAC Name

(2,6-difluorophenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H23F2N5O2/c1-15-14-20(27-16-6-8-17(32-2)9-7-16)28-23(26-15)30-12-10-29(11-13-30)22(31)21-18(24)4-3-5-19(21)25/h3-9,14H,10-13H2,1-2H3,(H,26,27,28)

InChI Key

RZVBMJPJTKVKMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)NC4=CC=C(C=C4)OC

Origin of Product

United States

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